molecular formula C15H14ClN3O2S2 B5214693 3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 717878-07-4

3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B5214693
CAS No.: 717878-07-4
M. Wt: 367.9 g/mol
InChI Key: WCIDDBGPPNTBPT-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a sophisticated synthetic molecule designed for advanced pharmacological and medicinal chemistry research. It features a benzothiophene core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge—a structural motif recognized for its potential in central nervous system (CNS) drug discovery. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide spectrum of biological activities, including significant anticonvulsant properties . Research indicates that this class of compounds can prevent abnormal neuronal firing in the brain, potentially through the modulation of GABAergic pathways or voltage-gated ion channels, which are critical targets for managing epileptic seizures . The specific incorporation of the 2-ethoxyethyl side chain on the thiadiazole ring is intended to fine-tune the molecule's lipophilicity, thereby optimizing its pharmacokinetic profile and enhancing its ability to cross the blood-brain barrier for CNS activity . This makes it a valuable chemical tool for researchers investigating new therapeutic agents for neurological disorders. Furthermore, the structural framework of hybrid molecules containing both carboxamide and 1,3,4-thiadiazole units is also a prominent area of investigation for developing new anti-infective and anti-inflammatory agents, highlighting the compound's broad utility in multiple drug discovery programs .

Properties

IUPAC Name

3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S2/c1-2-21-8-7-11-18-19-15(23-11)17-14(20)13-12(16)9-5-3-4-6-10(9)22-13/h3-6H,2,7-8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIDDBGPPNTBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130751
Record name 3-Chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717878-07-4
Record name 3-Chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717878-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS No. 717878-07-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H14ClN3O2S2
  • Molecular Weight : 367.9 g/mol
  • Density : Approximately 1.459 g/cm³ (predicted)
  • pKa : 5.79 (predicted) .

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. In a study involving various synthesized compounds, it was found that derivatives containing a benzothiazole nucleus showed promising results against human lung cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of several compounds in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results are summarized in the table below:

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38
Compound CNCI-H358Not Active9.48 ± 1.15

These findings suggest that while some compounds demonstrate strong efficacy in traditional assays, their effectiveness may vary significantly in more complex environments like 3D cultures .

Antimicrobial Activity

In addition to antitumor potential, the compound's structural analogs have been evaluated for antimicrobial properties against various pathogens.

Evaluation of Antimicrobial Activity

The antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus>32 µg/mL
Escherichia coli>32 µg/mL
Saccharomyces cerevisiae>16 µg/mL

The results indicate that while some derivatives exhibit antimicrobial properties, the efficacy is generally lower compared to their antitumor activities .

The biological mechanisms underlying the activities of compounds similar to this compound are thought to involve interactions with DNA and inhibition of critical cellular pathways.

DNA Binding Studies

Studies have shown that these compounds can bind to DNA, particularly within the minor groove, which may disrupt replication and transcription processes essential for tumor growth and bacterial survival .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, research has shown that 1,3,4-thiadiazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the benzothiophene structure in this compound may enhance these effects further.

Antimicrobial Properties
Thiadiazole derivatives have been explored for their antimicrobial activities. The presence of the chloro and ethoxyethyl groups in this compound may contribute to its efficacy against various bacterial strains. Preliminary studies suggest that similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Fungicides and Herbicides
The compound's structure suggests potential use as a fungicide or herbicide. Thiadiazole derivatives are known for their ability to disrupt fungal cell walls or inhibit specific enzymatic pathways critical for plant growth. Research into similar compounds has demonstrated their effectiveness in controlling fungal pathogens in crops .

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, 3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide can be utilized in the development of new polymers with enhanced thermal and mechanical properties. The incorporation of thiadiazole units can improve the stability and durability of polymeric materials .

Case Study 1: Anticancer Activity

A study published in May 2023 synthesized several thiadiazole derivatives and evaluated their anticancer potential. Among them, compounds similar to this compound showed IC50 values indicating strong cytotoxicity against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted on thiadiazole-based compounds revealed that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds in developing new antibiotics to combat resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The 2-ethoxyethyl group in the target compound introduces an ether oxygen, enhancing hydrophilicity compared to alkyl (propyl) or thioether (ethylsulfanyl) substituents .
  • Melting Points : Compounds with bulkier aromatic substituents (e.g., 5h) exhibit lower melting points (~133°C) than those with smaller groups (e.g., 5f: 158–160°C), suggesting ethoxyethyl’s intermediate size may balance crystallinity and solubility .

Benzothiophene vs. Benzamide Core Analogues

Compounds with benzamide instead of benzothiophene cores exhibit distinct electronic and steric profiles:

Compound Name Core Structure Substituent Activity/Data
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) Benzamide Pyridin-2-yl NMR: δ 8.70 (pyridine-H), IR: 1670 cm⁻¹ (C=O)
SAG (3-chloro-N-[trans-4-(methylamino)cyclohexyl]-N-[3-(4-pyridinyl)benzyl]-1-benzothiophene-2-carboxamide) Benzothiophene Cyclohexyl/pyridinyl Smoothened (Smo) receptor agonist

Key Observations :

  • Benzothiophene vs. Benzamide : The benzothiophene core in the target compound and SAG introduces a sulfur atom, increasing lipophilicity compared to benzamide derivatives. This may enhance membrane permeability .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound is absent, structurally related compounds exhibit diverse activities:

  • Anti-Leishmanial Activity : 1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines show IC₅₀ values <10 µM against Leishmania major .
  • Antiviral Potential: 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives were evaluated for anti-SARS-CoV-2 activity .
  • Enzyme Inhibition : Thiadiazole-carboxamide derivatives inhibit enzymes like carbonic anhydrase, suggesting a scaffold-dependent mechanism .

Q & A

Basic: What are the established synthetic routes for preparing 3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves coupling the benzothiophene carboxamide moiety with a functionalized 1,3,4-thiadiazole ring. A general approach includes:

Thiadiazole Core Formation : React 2-ethoxyethyl thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring. Adjust pH to 8–9 with ammonia to precipitate the intermediate .

Carboxamide Coupling : Use chloroacetyl chloride or similar acylating agents in tetrahydrofuran (THF) with triethylamine as a base. Dropwise addition at 0–5°C ensures controlled reaction, followed by solvent evaporation and recrystallization (ethanol/water) .

Final Assembly : Couple the thiadiazole intermediate with 3-chloro-1-benzothiophene-2-carboxylic acid using carbodiimide-mediated amidation (e.g., DCC/DMAP in dry DCM).

Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts. Confirm purity via NMR and HPLC .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration and coupling patterns. The ethoxyethyl group’s protons (δ 1.1–1.3 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-Ray Crystallography : For unambiguous confirmation, use SHELXL (via SHELX suite) for refinement. Resolve potential disorder in the thiadiazole or ethoxyethyl groups using twin refinement or restraints .

Advanced Tip : Pair crystallography with DFT calculations (e.g., Gaussian 16) to validate electronic structures and bond angles .

Basic: What biological screening assays are applicable for this compound?

Methodological Answer:

  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Use cisplatin as a positive control .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include reference antibiotics .
  • Enzyme Inhibition : Assess kinase or protease inhibition using fluorogenic substrates (e.g., ATPase-Glo™ assay).

Note : Pre-screen solubility in DMSO/PBS and confirm stability under assay conditions .

Advanced: How can synthetic yield be optimized for large-scale preparation?

Methodological Answer:

  • Solvent Optimization : Replace THF with dioxane for higher boiling points and improved solubility .
  • Catalysis : Use catalytic ZnCl₂ or Fe₃O₄ nanoparticles to accelerate cyclization steps .
  • Statistical Design : Apply Design of Experiments (DoE) to optimize molar ratios (e.g., POCl₃:thiosemicarbazide) and temperature. Analyze via Response Surface Methodology (RSM) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates. Final recrystallization in ethanol/DMF (2:1) enhances purity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). Validate via inter-laboratory reproducibility tests.
  • Compound Purity : Verify purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted chloroacetyl chloride) can skew results .
  • Structural Analogues : Compare substituent effects. The ethoxyethyl group may enhance solubility but reduce membrane permeability vs. phenyl derivatives .
  • Data Normalization : Use Z-score or percent inhibition relative to controls to minimize plate-to-plate variability.

Advanced: What strategies address crystallographic challenges (e.g., twinning) during structure refinement?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands for twinned data. Define twin law (e.g., 180° rotation) and refine twin fractions .
  • Disorder Modeling : For flexible ethoxyethyl groups, split occupancy refinement with distance/angle restraints.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Report Rint and CC₁/₂ for data quality .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Synthesize analogues with varied thiadiazole substituents (e.g., 2-methoxyethyl vs. 2-hydroxyethyl) to assess hydrophilicity effects .

Benzothiophene Variations : Introduce electron-withdrawing groups (e.g., NO₂ at C-5) to study electronic effects on bioactivity .

In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase). Compare binding scores with experimental IC₅₀ values .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
  • Hydrolytic Stability : Monitor pH-dependent degradation (pH 1–13) via LC-MS. The thiadiazole ring is prone to hydrolysis under strong acidic/basic conditions .
  • Oxidative Stability : Expose to H₂O₂ (3%) and analyze by ¹H NMR for sulfide oxidation products .

Advanced: How to investigate the mechanism of action for anticancer activity?

Methodological Answer:

  • Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest.
  • Apoptosis Assays : Perform Annexin V-FITC/PI staining and caspase-3/7 activation assays.
  • Transcriptomics : Apply RNA-seq to identify dysregulated pathways (e.g., p53, MAPK). Validate via qRT-PCR .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., tubulin) .

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